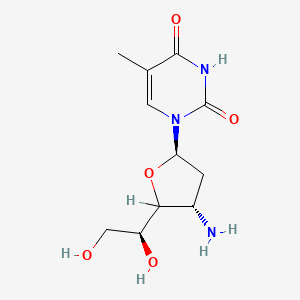
1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine is a nucleoside analog, which means it is a compound structurally similar to naturally occurring nucleosides
Méthodes De Préparation
The synthesis of 1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine typically involves multiple steps, starting from readily available sugar derivatives. The synthetic route often includes the protection of hydroxyl groups, selective amination, and glycosylation reactions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool to study nucleic acid interactions and enzyme mechanisms.
Medicine: The compound is investigated for its potential antiviral and anticancer properties, particularly in inhibiting the replication of certain viruses and the proliferation of cancer cells.
Industry: It is used in the development of diagnostic assays and therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The molecular pathways affected by this compound include those related to nucleotide metabolism and DNA repair .
Comparaison Avec Des Composés Similaires
1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine can be compared to other nucleoside analogs such as:
- 1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)uracil
- 1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)-5-methyluracil
- 1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)-5-fluorouracil
These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their biological activity and therapeutic potential .
Propriétés
Numéro CAS |
133488-39-8 |
|---|---|
Formule moléculaire |
C11H17N3O5 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
1-[(2R,4S)-4-amino-5-[(1S)-1,2-dihydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N3O5/c1-5-3-14(11(18)13-10(5)17)8-2-6(12)9(19-8)7(16)4-15/h3,6-9,15-16H,2,4,12H2,1H3,(H,13,17,18)/t6-,7-,8+,9?/m0/s1 |
Clé InChI |
JQTHJBSNTDLZGU-VTBDLZGYSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H](C(O2)[C@H](CO)O)N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(CO)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


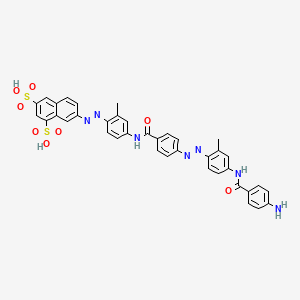
![2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide]](/img/structure/B12784786.png)
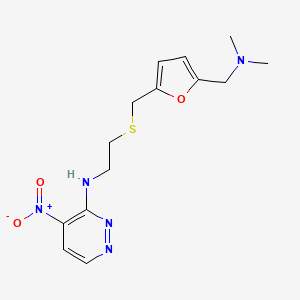
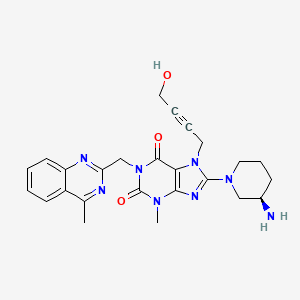

![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)
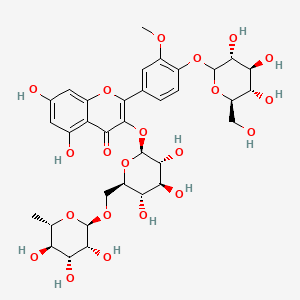
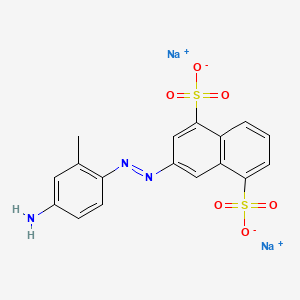

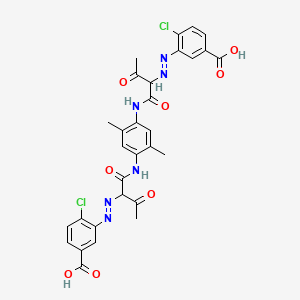
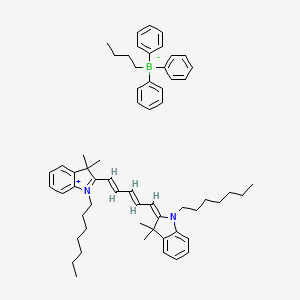


![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)
